molecular formula C20H22N2O3 B1252423 angustilobine B, (rac)-

angustilobine B, (rac)-

Cat. No. B1252423
M. Wt: 338.4 g/mol
InChI Key: IFPNVCKONQNHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angustilobine B, (rac)- is an alkaloid. It has a role as a metabolite.

Scientific Research Applications

Gene Transfer Research and Ethical Oversight

Angustilobine B plays a significant role in gene transfer research, a technique involving the insertion of new genetic material into a human subject. This research area has sparked discussions over scientific and ethical concerns, leading to oversight by the Recombinant DNA Advisory Committee (RAC) and other regulatory bodies. RAC's review process ensures the safety and ethical conduct of such experiments, reflecting the critical nature of angustilobine B in gene transfer studies (Lenzi, Altevogt, & Gostin, 2014).

Cell Biology and Gene Expression

Angustilobine B is also important in studying cell biology, particularly in understanding the regulation of growth factor-induced membrane ruffling. Research involving the small GTP-binding protein rac has provided insights into how growth factors influence the organization of polymerized actin, a process in which angustilobine B is likely involved (Ridley et al., 1992).

Natural Product Chemistry

In the field of natural product chemistry, angustilobine B has been identified in various plant species, like Alstonia scholaris. This research contributes to our understanding of the chemical composition of these plants and potential applications in medicine and other industries (Yamauchi et al., 1990).

Rho, Rac, and Cdc42 GTPases in Actin Assembly

The study of angustilobine B extends to its influence on the assembly of actin structures in cells. This is critical in understanding cell motility and the coordination of cell movement, implicating angustilobine B in various cellular processes (Nobes & Hall, 1995).

properties

Product Name

angustilobine B, (rac)-

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 14-oxa-1,10-diazapentacyclo[15.3.1.03,11.04,9.012,18]henicosa-3(11),4,6,8,16-pentaene-12-carboxylate

InChI

InChI=1S/C20H22N2O3/c1-24-19(23)20-12-25-9-7-13-10-22(8-6-16(13)20)11-15-14-4-2-3-5-17(14)21-18(15)20/h2-5,7,16,21H,6,8-12H2,1H3

InChI Key

IFPNVCKONQNHIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12COCC=C3C1CCN(C3)CC4=C2NC5=CC=CC=C45

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.